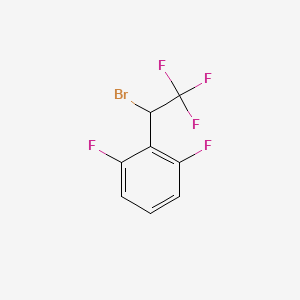
1,3-Difluoro-2-(1-bromo-2,2,2-trifluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2-(1-bromo-2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H4BrF5 It is a derivative of benzene, where the benzene ring is substituted with a bromo group, two fluorine atoms, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(1-bromo-2,2,2-trifluoroethyl)benzene typically involves the bromination of 2-(2,2,2-trifluoroethyl)-1,3-difluorobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure the selective bromination of the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-2-(1-bromo-2,2,2-trifluoroethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form 2-(2,2,2-trifluoroethyl)-1,3-difluorobenzene by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The trifluoromethyl group can be oxidized to form carboxylic acids or other functional groups using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of 2-(1-Hydroxy-2,2,2-trifluoroethyl)-1,3-difluorobenzene or 2-(1-Amino-2,2,2-trifluoroethyl)-1,3-difluorobenzene.
Reduction: Formation of 2-(2,2,2-Trifluoroethyl)-1,3-difluorobenzene.
Oxidation: Formation of 2-(2,2,2-Trifluoroethyl)-1,3-difluorobenzoic acid.
Applications De Recherche Scientifique
1,3-Difluoro-2-(1-bromo-2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound. It may be used in the development of pharmaceuticals or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties. It may be used in the design of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the manufacture of agrochemicals, polymers, or other industrial products.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-2-(1-bromo-2,2,2-trifluoroethyl)benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromo and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its target. The fluorine atoms can also influence the compound’s electronic properties and reactivity, making it a valuable tool in various biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Bromo-2,2,2-trifluoroethyl)benzene: Lacks the additional fluorine atoms on the benzene ring.
2-(2,2,2-Trifluoroethyl)-1,3-difluorobenzene: Lacks the bromo group.
1-Bromo-2-(2,2,2-trifluoroethyl)benzene: Similar structure but different substitution pattern on the benzene ring.
Uniqueness
1,3-Difluoro-2-(1-bromo-2,2,2-trifluoroethyl)benzene is unique due to the presence of both bromo and trifluoromethyl groups, along with additional fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for various research and industrial applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromo group provides a reactive site for further functionalization.
Propriétés
Formule moléculaire |
C8H4BrF5 |
|---|---|
Poids moléculaire |
275.01 g/mol |
Nom IUPAC |
2-(1-bromo-2,2,2-trifluoroethyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C8H4BrF5/c9-7(8(12,13)14)6-4(10)2-1-3-5(6)11/h1-3,7H |
Clé InChI |
VJGQOGMJMHWYMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(C(F)(F)F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


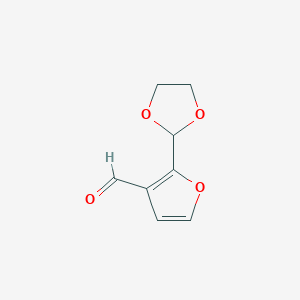
![1-Chloro-2-[(2-chloroethyl)oxy]-4-nitrobenzene](/img/structure/B8574912.png)
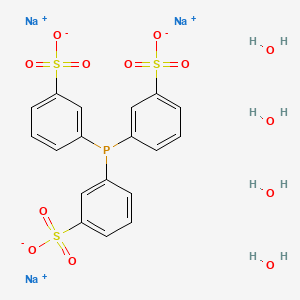
![1-[2-(1-Methyl-1H-pyrrol-2-YL)ethyl]-1H-imidazole](/img/structure/B8574932.png)
![1-[4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl]piperidine-4-carboxamide](/img/structure/B8574949.png)
![Imidazo[1,2-a]pyrimidine-2-carboxylic acid,6-ethyl-7-methoxy-5-methyl-](/img/structure/B8574957.png)
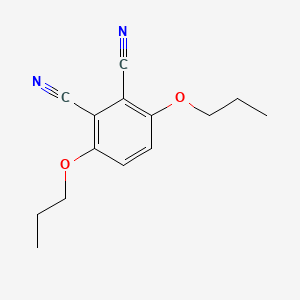
![(S)-7-[(S)-1-Phenylethyl]amino-5-azaspiro[2.4]heptane](/img/structure/B8574967.png)
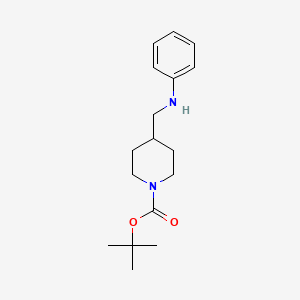
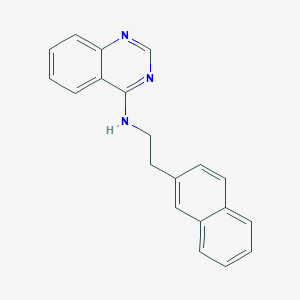
![3-[(Propan-2-yl)amino]butyl phenylacetate](/img/structure/B8574982.png)
![3-(4-Aminothieno[3,2-d]pyrimidine-7-carboxamido)-4-methylbenzoic acid](/img/structure/B8574987.png)
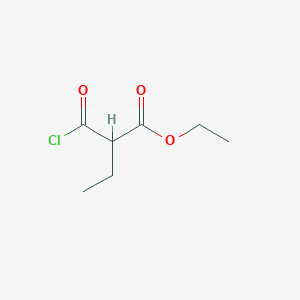
![N-[5-(2-Aminoethyl)-1,3-thiazol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B8575004.png)
